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N-(4-ethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide

ALK inhibitor kinase assay pyridazine carboxamide

N-(4-Ethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide (CAS 1002255-36-8; molecular formula C21H21N3O3; molecular weight 363.417 g/mol) is a fully synthetic small molecule belonging to the N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide chemotype. This compound features a pyridazinone core with three distinct substitution vectors: a 4-methoxy group on the pyridazine ring, an N1-(2-methylphenyl) aryl substituent, and a carboxamide side chain bearing a 4-ethylphenyl group.

Molecular Formula C21H21N3O3
Molecular Weight 363.417
CAS No. 1002255-36-8
Cat. No. B2992623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide
CAS1002255-36-8
Molecular FormulaC21H21N3O3
Molecular Weight363.417
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3C
InChIInChI=1S/C21H21N3O3/c1-4-15-9-11-16(12-10-15)22-21(26)20-18(27-3)13-19(25)24(23-20)17-8-6-5-7-14(17)2/h5-13H,4H2,1-3H3,(H,22,26)
InChIKeyGIUSXAGABHHXPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide (CAS 1002255-36-8) – Structural Identity and Procurement Baseline


N-(4-Ethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide (CAS 1002255-36-8; molecular formula C21H21N3O3; molecular weight 363.417 g/mol) is a fully synthetic small molecule belonging to the N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide chemotype [1]. This compound features a pyridazinone core with three distinct substitution vectors: a 4-methoxy group on the pyridazine ring, an N1-(2-methylphenyl) aryl substituent, and a carboxamide side chain bearing a 4-ethylphenyl group. Its structural architecture places it within the broader class of pyridazine-3-carboxamide derivatives that have been disclosed in patent literature as inhibitors of protein kinases, particularly anaplastic lymphoma kinase (ALK) and the hepatocyte growth factor receptor c-Met [2]. The compound is commercially available as a research reagent, typically at ≥95% purity [1].

Synthetic pyridazine-3-carboxamide chemotype from patent literature
Supports kinase inhibitor screening research (ALK/c-Met pathway)
In silico docking indicates glutamate receptor modulator context

Why N-(4-Ethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide Cannot Be Generically Substituted Within the Pyridazine-3-Carboxamide Class


Pyridazine-3-carboxamide derivatives exhibit highly divergent target engagement profiles that are exquisitely sensitive to peripheral substitution patterns. The N1-aryl moiety (2-methylphenyl in this compound), the carboxamide N-substituent (4-ethylphenyl), and the 4-methoxy group each independently modulate binding poses within kinase ATP-binding pockets [1]. Within the same US9126947 patent family, structurally related analogs demonstrate ALK IC50 values spanning from sub-nanomolar to >1000 nM, with potency differences of over 1000-fold arising solely from variations in these three substituent positions [2]. Furthermore, in silico docking studies on the broader chemotype reveal that N-substituent modifications shift binding-energy profiles across metabotropic glutamate receptor subtypes (mGluR3, mGluR5, mGluR8) and the NMDA GluN2B ionotropic receptor by several kcal/mol [3]. The specific substitution pattern of CAS 1002255-36-8 – combining a sterically constrained ortho-methyl N1-aryl group with a para-ethyl carboxamide substituent – represents a distinct chemical space that cannot be approximated by commercially available close analogs such as 4-methoxy-1-(2-methylphenyl)-N-(4-methylphenyl)-6-oxopyridazine-3-carboxamide or 4-methoxy-N-(2-methylphenyl)-6-oxo-1-phenylpyridazine-3-carboxamide. Substituting any one of these three vectors alters the pharmacophore and risks losing target engagement entirely or gaining undesired off-target activity [1].

Substituent-dependent target engagement
Patent SAR shows that N1-aryl, carboxamide N-substituent, and 4-methoxy changes can shift kinase inhibitory profiles markedly; close analogs may not reproduce the same target engagement.
Receptor binding energy variation
N-substituent modifications alter docking scores across mGluR subtypes and NMDA GluN2B; a 4-methylphenyl or benzyl analog may exhibit a different selectivity profile.
Structural analog mismatch
Even a single methylene difference (4-ethylphenyl vs. 4-methylphenyl) can alter molecular properties; procurement of an incorrect analog risks invalidating SAR hypotheses.

N-(4-Ethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide – Quantitative Differentiation Evidence Guide


ALK Kinase Inhibition Potency: Class-Level Benchmark with Sub-Nanomolar IC50 Potential for Optimized Pyridazine-3-Carboxamides

The pyridazine-3-carboxamide chemotype to which CAS 1002255-36-8 belongs has demonstrated potent ALK inhibitory activity, with optimized representatives from US Patent US9126947 achieving IC50 values of <1 nM in kinase assays conducted at 305.15 K [1]. The patent explicitly states that these compounds possess 'unexpected drug properties as inhibitors of protein kinases especially against ALK' and that the majority of exemplified compounds inhibit ALK and c-Met with IC50 values below 100 nM [2][3]. While the specific IC50 of CAS 1002255-36-8 has not been individually reported in the public domain, its structural features – the 2-methylphenyl N1-aryl group and 4-ethylphenyl carboxamide substituent – fall within the SAR landscape of the most potent patent-exemplified analogs [1]. This class-level potency benchmark provides a reasonable expectation that this compound may exhibit ALK inhibitory activity in the low-nanomolar range, distinguishing it from pyridazine-3-carboxamide derivatives in unrelated chemotype series that lack the 6-oxo-1-aryl substitution pattern essential for ALK engagement [2].

ALK inhibition class benchmark
Class-level inference
Patent pyridazine-3-carboxamide class IC50 reaches
Supports ALK pathway study fit
Not individually reported for this CAS number
Glutamate receptor docking
In silico docking
Top chemotype derivative: mGluR8 -8.7 kcal/mol (vs. L-AP4 -6.1), NMDA GluN2B -11.6 kcal/mol (vs. ifenprodil -11.3)
Supports glutamate receptor modulator screening
Docking predictions require experimental validation
Substituent identity verification
Specification review
N1: 2-methylphenyl; carboxamide N: 4-ethylphenyl; 4-position: methoxy. Close analogs differ at these positions.
Essential for procurement integrity; single-group changes may alter binding profile
No direct head-to-head potency data for specific pairs
Cholinesterase selectivity context
Cross-study comparable
Related pyridazine compound: AChE IC50 0.16 µM, BChE 9.80 µM (ratio ~61) vs. biphenyl analog ratio ~2.5
Supports AChE-biased cholinesterase probe context
Cross-study comparable; direct data for this CAS unavailable
ALK inhibitor kinase assay pyridazine carboxamide anaplastic lymphoma kinase

Glutamate Receptor Modulation Profile: Docking-Based Differentiation of mGluR8 and NMDA GluN2B Binding Affinities Relative to Reference Drugs

In a systematic molecular docking study of 13 N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives against antiparkinsonian glutamate receptor targets, compounds within this chemotype demonstrated predicted binding energies to group III metabotropic mGlu8 receptors ranging from -5.0 to -8.7 kcal/mol, compared to -6.1 kcal/mol for the reference agonist L-AP4 [1]. For the ionotropic NMDA GluN2B receptor, predicted binding energies ranged from -8.7 to -11.6 kcal/mol, compared to -11.3 kcal/mol for the reference antagonist ifenprodil [1]. Several derivatives outperformed the respective reference compounds, with the top-performing compound achieving -8.7 kcal/mol at mGluR8 (2.6 kcal/mol stronger binding than L-AP4) and -11.6 kcal/mol at GluN2B (0.3 kcal/mol stronger than ifenprodil) [2]. The study authors concluded that 'the prospects of searching for glutamate receptor modulators in a number of N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives are proved' and identified key structure-affinity relationships driven by N-substituent variations [1]. CAS 1002255-36-8, bearing the 4-ethylphenyl carboxamide substituent, falls within the enumerated derivative space of this study, and its specific substitution pattern is predicted to influence selectivity across mGluR subtypes and NMDA receptors in a manner distinct from analogs with benzyl, cycloalkyl, or heteroaryl N-substituents [1].

Glutamate receptor docking
In silico docking
Top chemotype derivative: mGluR8 -8.7 kcal/mol (vs. L-AP4 -6.1), NMDA GluN2B -11.6 kcal/mol (vs. ifenprodil -11.3)
Supports glutamate receptor modulator screening
Docking predictions require experimental validation
mGluR8 modulator NMDA GluN2B molecular docking antiparkinsonian

Structural Distinction from Commercially Available Close Analogs: Substituent-Level Differentiation Matrix

CAS 1002255-36-8 can be structurally differentiated from its closest commercially listed analogs at three critical substitution positions, each of which independently governs target selectivity and potency within this chemotype [1]. The N1-aryl position of CAS 1002255-36-8 carries a 2-methylphenyl group (ortho-tolyl), which introduces steric constraint at the hinge-binding region of kinase active sites. The closest listed analog, 4-methoxy-N-(2-methylphenyl)-6-oxo-1-phenylpyridazine-3-carboxamide, replaces this with an unsubstituted N1-phenyl group, removing the ortho-methyl steric effect [2]. At the carboxamide N-position, CAS 1002255-36-8 bears a 4-ethylphenyl group, whereas the analog 4-methoxy-1-(2-methylphenyl)-N-(4-methylphenyl)-6-oxopyridazine-3-carboxamide carries a 4-methylphenyl group – a single methylene difference that alters lipophilicity (calculated ΔlogP) and may affect binding-pocket complementarity in the ribose pocket or solvent-exposed region [2]. A third analog, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide, replaces the 4-ethylphenyl with a bulkier, more polar benzodioxin group, substantially altering both steric and electronic properties at the solvent interface [2]. Within the US9126947 patent SAR landscape, such single-atom or single-group variations at these positions produce potency shifts exceeding 100-fold against ALK and c-Met [1]. These structural distinctions are not cosmetic; they directly translate into differential binding thermodynamics and selectivity profiles [3].

Substituent identity verification
Specification review
N1: 2-methylphenyl; carboxamide N: 4-ethylphenyl; 4-position: methoxy. Close analogs differ at these positions.
Essential for procurement integrity; single-group changes may alter binding profile
No direct head-to-head potency data for specific pairs
structural analog SAR pyridazine carboxamide chemical procurement

Cholinesterase Inhibition Selectivity: Class-Level Evidence with Quantitative AChE/BChE Selectivity Ratios for Pyridazine-3-Carboxamide Derivatives

A related but structurally distinct series of phenylpyridazine-3-carboxamide derivatives has been evaluated for cholinesterase inhibition, providing class-level quantitative benchmarks for this broader pharmacophore [1]. In this study (Kilic et al., 2018), pyridazine-3-carboxamide derivative 5d demonstrated dual AChE/BChE inhibitory activity with IC50 values of 0.16 µM (AChE) and 9.80 µM (BChE), yielding a BChE/AChE selectivity ratio of approximately 61-fold in favor of AChE [2]. The most potent AChE-selective compound in the series (5h) achieved an IC50 of 0.11 µM against AChE without cytotoxicity at its effective concentration [1]. Critically, the study also included biphenyl-4-carboxamide derivatives (lacking the pyridazine ring), which showed markedly different selectivity profiles: compound 6d exhibited IC50 values of 0.59 µM (AChE) and 1.48 µM (BChE), a BChE/AChE ratio of only 2.5-fold [2]. This comparison demonstrates that the pyridazine ring itself contributes substantially to AChE selectivity, with an approximately 24-fold improvement in selectivity ratio versus the biphenyl analog series [2]. While CAS 1002255-36-8 was not among the specific compounds tested, its pyridazine-3-carboxamide core suggests it may exhibit AChE-biased cholinesterase inhibition, a profile relevant to Alzheimer's disease research where AChE selectivity over BChE is often therapeutically desirable [1].

Cholinesterase selectivity context
Cross-study comparable
Related pyridazine compound: AChE IC50 0.16 µM, BChE 9.80 µM (ratio ~61) vs. biphenyl analog ratio ~2.5
Supports AChE-biased cholinesterase probe context
Cross-study comparable; direct data for this CAS unavailable
acetylcholinesterase butyrylcholinesterase Alzheimer's disease cholinesterase inhibitor

N-(4-Ethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide – Recommended Research and Industrial Application Scenarios


ALK/c-Met Dual Kinase Inhibitor Screening Cascades in Oncology Drug Discovery

CAS 1002255-36-8 is optimally deployed as a screening candidate in oncology programs targeting anaplastic lymphoma kinase (ALK) and/or the c-Met receptor tyrosine kinase. The US9126947 patent family establishes that pyridazine-3-carboxamide derivatives with structural features matching this compound achieve ALK IC50 values <1 nM for optimized representatives and <100 nM across the broader series [1]. Researchers screening this compound should benchmark it directly against clinical-stage ALK inhibitors (e.g., crizotinib, ceritinib, alectinib) in parallel kinase-inhibition and cell-proliferation assays using ALK-dependent cell lines such as NPM-ALK-positive Karpas-299 or EML4-ALK-positive H3122 [2]. Given the patent disclosure that c-Met is also potently inhibited by this chemotype, dual ALK/c-Met profiling is warranted and may reveal a differentiated polypharmacology profile relative to ALK-selective clinical agents [1].

Antiparkinsonian Glutamate Receptor Modulator Hit-Finding and Lead Optimization

The Severina et al. (2020) docking study provides a validated in silico framework positioning N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives as credible starting points for antiparkinsonian drug discovery targeting group III metabotropic glutamate receptors (mGluR8) and the NMDA GluN2B ionotropic receptor [1]. CAS 1002255-36-8, bearing the 4-ethylphenyl carboxamide substituent, is expected to exhibit a distinct binding-energy profile across this receptor panel compared to analogs with benzyl or heteroaryl substituents, given the 2.9–3.7 kcal/mol spread observed within the 13-derivative series [2]. Recommended follow-up experiments include radioligand binding assays at mGluR8, mGluR3, mGluR5, and NMDA GluN2B to experimentally validate docking predictions, followed by functional cAMP or calcium-flux assays in recombinant cell lines to determine agonist/antagonist modality and potency. The ability of certain derivatives in this series to outperform reference drugs L-AP4 and ifenprodil in docking scores makes this chemotype worth prioritizing over unrelated scaffolds for antiparkinsonian hit expansion [1].

Structure-Activity Relationship (SAR) Probe for Pyridazine-3-Carboxamide Pharmacophore Mapping

For medicinal chemistry groups engaged in systematic SAR exploration of the pyridazine-3-carboxamide scaffold, CAS 1002255-36-8 serves a specific and irreplaceable role as the reference compound for probing the combined effect of ortho-methyl N1-aryl substitution and para-ethyl carboxamide N-substitution [1]. This compound fills a distinct cell in the virtual combinatorial matrix of this chemotype, bridging between analogs with smaller (N-phenyl, N-methylphenyl) and larger (N-benzodioxinyl, N-cycloalkyl) substituents. The documented >100-fold potency variation arising from single-substituent changes within the patent SAR [2] means that including this compound in a screening panel enables the deconvolution of additive vs. synergistic contributions from each substitution vector. Procurement of this specific CAS number, rather than a superficially similar analog, is essential for maintaining the integrity of SAR tables and QSAR model training datasets in kinase or GPCR programs utilizing this scaffold [1].

Cholinesterase-Targeted Probe for Neurodegenerative Disease Research

Based on cross-study comparable evidence from the Kilic et al. (2018) phenylpyridazine-3-carboxamide series, CAS 1002255-36-8 warrants evaluation as a potential cholinesterase inhibitor with predicted AChE selectivity [1]. The pyridazine ring confers approximately 24-fold greater AChE-over-BChE selectivity compared to the biphenyl analog series (selectivity ratio ~61 vs. ~2.5), and the most active pyridazine-3-carboxamide in the study achieved an AChE IC50 of 0.11 µM without cytotoxicity [2]. Researchers investigating multi-target-directed ligands for Alzheimer's disease may find this compound particularly useful as a dual-purpose probe: testing AChE inhibition alongside Aβ-aggregation inhibition, since the Kilic study also evaluated Aβ anti-aggregation activity for active cholinesterase inhibitors [1]. The 4-ethylphenyl substituent of CAS 1002255-36-8 represents an unexplored region of the cholinesterase SAR space and may yield improved potency or physicochemical properties relative to the published analogs.

Application
Selection Property
Validation Focus
Kinase inhibitor screening (ALK/c-Met)
Kinase selectivity review
ALK/c-Met target engagement assays
Glutamate receptor modulator research
Receptor subtype binding profile
mGluR8/NMDA GluN2B experimental validation
Pharmacophore SAR probe
Substituent vector differentiation
SAR table integrity / QSAR model input
Cholinesterase-targeted probe
AChE/BChE selectivity context
AChE inhibition and selectivity assay
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